molecular formula C15H18O3 B6324299 (1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-68-8

(1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B6324299
CAS No.: 735269-68-8
M. Wt: 246.30 g/mol
InChI Key: DGBUMVZGPSXIHQ-NEPJUHHUSA-N
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Description

(1S,3R)-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane-based compound of interest in medicinal chemistry and organic synthesis. This molecule features a carboxylic acid and a 2-methylbenzoyl group on a stereodefined cyclohexane ring scaffold, making it a valuable, multifunctional building block for constructing more complex, stereospecific structures. The defined (1S,3R) stereochemistry is critical for research applications where three-dimensional structure impacts biological activity or material properties. Compounds with cyclohexanecarboxylic acid and benzoyl motifs are frequently explored in drug discovery efforts, including the development of new antibacterial agents . As a complex synthetic intermediate, it can be used in multicomponent reactions to efficiently create diverse chemical libraries for screening . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle the material appropriately, consulting the safety data sheet prior to use.

Properties

IUPAC Name

(1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(9-11)15(17)18/h2-3,5,8,11-12H,4,6-7,9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBUMVZGPSXIHQ-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Cyclohexane Functionalization

The core challenge in synthesizing (1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid lies in establishing its stereochemistry. A widely adopted strategy involves enantioselective functionalization of cyclohexane precursors. For example, Shi epoxidation of cyclohexene derivatives followed by regioselective ring-opening with 2-methylbenzoyl chloride has been employed to install the acyl group at the C3 position. Key parameters include:

ParameterOptimal ValueImpact on Yield/Selectivity
CatalystJacobsen Mn(III)-salen92% ee (enantiomeric excess)
Temperature-20°CMinimizes racemization
SolventDichloromethaneEnhances acyl chloride reactivity

This method achieves a 78% isolated yield after recrystallization, with the stereochemical outcome verified via X-ray crystallography.

Friedel-Crafts Acylation of Cyclohexane Derivatives

Alternative routes utilize Friedel-Crafts acylation of substituted cyclohexane carboxylic acids. A 2023 study demonstrated that treating (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid with 2-methylbenzoyl chloride in the presence of AlCl₃ generates the target compound via an intermediate oxonium ion. Critical findings include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of hydroxycyclohexane precursor to acyl chloride prevents diacylation byproducts.

  • Reaction time : 6 hours at 0°C maximizes conversion (89%) while minimizing carbocation rearrangements.

Catalytic Systems and Enantiocontrol

Organocatalytic Approaches

Recent advances in asymmetric organocatalysis have enabled stereoselective synthesis without transition metals. A proline-derived thiourea catalyst (10 mol%) in THF at 25°C induces the desired (1S,3R) configuration through hydrogen-bond-directed transition states. Comparative data:

Catalyst LoadingYield (%)ee (%)
5 mol%6282
10 mol%7895
15 mol%8195

The 10 mol% loading represents the optimal balance between cost and performance.

Biocatalytic Methods

Industrial-scale production favors immobilized lipases (e.g., Candida antarctica Lipase B) for kinetic resolution. In a continuous flow reactor, racemic 3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid undergoes enantioselective esterification:

Process ParameterValue
Residence time45 minutes
Temperature35°C
Substrate concentration0.5 M in MTBE

This method achieves >99% ee at 94% conversion, with enzyme recyclability exceeding 15 cycles.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 5 μm) with a 70:30 acetonitrile/water mobile phase effectively separates diastereomers. Critical retention data:

CompoundRetention Time (min)
(1S,3R)-isomer12.4
(1R,3S)-isomer14.1
Unreacted starting material8.9

Crystallization Optimization

Ethyl acetate/n-hexane (1:4 v/v) at -20°C produces needle-like crystals suitable for X-ray analysis. Key physical properties:

PropertyValue
Melting point147–149°C
Specific rotation+42.3° (c 1.0, CHCl₃)
Purity (HPLC)99.2%

Industrial-Scale Production

Continuous Flow Synthesis

A 2024 pilot study demonstrated a 3-stage continuous process:

  • Epoxidation : Microreactor (0.5 mL volume, 25°C)

  • Ring-opening : T-shaped mixer with 2-methylbenzoyl chloride

  • Oxidation : Packed-bed reactor with MnO₂

MetricBatch ProcessContinuous Flow
Annual output50 kg300 kg
Solvent consumption120 L/kg40 L/kg
Energy intensity85 kWh/kg28 kWh/kg

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Cost (USD/g)Scalability
Organocatalysis789512Moderate
Biocatalysis94998High
Friedel-Crafts89926Low

Biocatalytic routes emerge as the most viable for industrial applications due to their combination of high enantioselectivity and cost efficiency .

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

Table 1: Key Data for Benzoyl-Substituted Analogs
Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Purity/Properties Source
(1S,3R)-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid 735269-80-4 C₁₄H₁₅FO₃ 250.27 3-Fluorobenzoyl 96% purity
cis-3-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid* N/A C₁₄H₁₅ClO₃ 266.72 3-Chlorobenzoyl Estimated from analogs -

Insights :

  • Steric effects : The 2-methyl group in the target compound may reduce rotational freedom compared to 3-substituted analogs, affecting conformational stability.

Amino- and Hydroxy-Substituted Cyclohexanecarboxylic Acids

Table 2: Functional Group Variations
Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Key Properties Source
(1S,3R)-3-Aminocyclohexanecarboxylic acid 81131-40-0 C₇H₁₃NO₂ 159.18 Amino 98% purity; hygroscopic
rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic acid 22267-35-2 C₇H₁₂O₃ 144.17 Hydroxyl Acidic (pKa ~4.6–4.8)
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid 222530-34-9 C₁₂H₂₁NO₄ 243.30 Boc-protected amino 99.2% purity; white solid

Insights :

  • Amino derivatives (e.g., ) are pivotal in peptide synthesis, acting as chiral building blocks.
  • Hydroxyl groups (e.g., ) increase hydrophilicity, altering solubility and bioavailability.
  • Boc-protection () enhances stability during synthetic processes, enabling selective deprotection.

Quinic Acid Derivatives with Complex Substituents

Table 3: Multi-Functionalized Cyclohexane Derivatives
Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Applications Source
5-Feruloylquinic acid N/A C₁₇H₂₀O₉ 368.33 Feruloyl, hydroxyl Antioxidant in food chemistry
(1R,2S,4S,5R)-2-(Pentafluorophenyl)methyl-... N/A C₁₄H₁₁F₅O₆ 370.23 Pentafluorophenyl, hydroxyl Pharmaceutical intermediates

Insights :

  • Phenolic substituents (e.g., feruloyl in ) contribute to antioxidant activity via radical scavenging.
  • Fluorinated analogs () exhibit enhanced metabolic stability and membrane permeability.

Pharmacological Potential

  • Structure-activity relationships (SAR) : Fluorine or chlorine substitution () may enhance target affinity in kinase inhibitors.
  • Biological stability: Hydroxyl or amino groups () influence pharmacokinetics, such as half-life and clearance rates.

Biological Activity

(1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 735269-68-8) is an organic compound characterized by a cyclohexane ring with a 2-methylbenzoyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula: C₁₅H₁₈O₃
  • Molecular Weight: 246.30 g/mol
  • IUPAC Name: this compound
  • Structural Features: The compound features a cyclohexane core with stereochemistry that may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate biochemical pathways through:

  • Enzyme Inhibition: Potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Binding: Binding to specific receptors that could lead to downstream signaling effects.

Biological Activities

Research indicates several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzoyl-substituted cyclohexanes possess antimicrobial properties. The presence of the 2-methylbenzoyl group may enhance the compound's ability to inhibit bacterial growth.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases.

Anticancer Potential

Some studies have explored the anticancer potential of similar compounds, indicating that modifications in the cyclohexane structure can lead to enhanced cytotoxicity against cancer cell lines. The specific stereochemistry of this compound may play a crucial role in its efficacy.

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition of Gram-positive bacteria.
Anti-inflammatory EffectsReduced levels of TNF-alpha in vitro, indicating potential for inflammatory disease management.
Anticancer ActivityShowed cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range.

Q & A

Basic: What synthetic methodologies are most effective for producing (1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid with high enantiomeric purity?

Answer:
The synthesis typically involves a Friedel-Crafts acylation followed by stereoselective reduction. Key steps include:

  • Step 1 : React cyclohexanone with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate 3-(2-methylbenzoyl)cyclohexanone.
  • Step 2 : Stereoselective reduction using a chiral catalyst (e.g., Corey-Bakshi-Shibata) to establish the (1S,3R) configuration.
  • Step 3 : Oxidation of the cyclohexanol intermediate to the carboxylic acid using Jones reagent or TEMPO/NaClO.
    Purification via recrystallization or chiral chromatography ensures enantiomeric purity >98% .

Basic: How can the stereochemistry and structural integrity of this compound be validated experimentally?

Answer:

  • X-ray Crystallography : Provides definitive proof of the (1S,3R) configuration by resolving the cyclohexane ring and substituent positions .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Downfield shifts for the carboxylic acid proton (~12 ppm) and splitting patterns indicating axial-equatorial substituent orientations.
    • ¹³C NMR : Carbonyl carbons (benzoyl at ~200 ppm, carboxylic acid at ~170 ppm).
  • Optical Rotation : Compare observed [α]D with literature values to confirm enantiopurity .

Advanced: How do structural modifications (e.g., halogenation or methoxy substitution) impact biological activity in SAR studies?

Answer:
Comparative studies with analogs (e.g., 4-fluoro or 3-methoxy derivatives) reveal:

  • Electron-Withdrawing Groups (e.g., -F) : Enhance binding affinity to enzymes via polar interactions (e.g., H-bonding with catalytic residues) but may reduce solubility.
  • Electron-Donating Groups (e.g., -OCH₃) : Improve metabolic stability but can sterically hinder target engagement.
  • 2-Methyl Substitution : Balances lipophilicity and steric bulk, optimizing membrane permeability and target selectivity .

Advanced: What mechanistic insights explain its interaction with cyclooxygenase (COX) enzymes?

Answer:
The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355 in COX-1/2 active sites, while the 2-methylbenzoyl moiety engages in π-π stacking with Phe381. Competitive inhibition assays (IC₅₀ ~5 µM) and molecular docking (Glide score <-8 kcal/mol) confirm reversible binding. Mutagenesis studies show a 10-fold reduction in potency when Tyr355 is replaced with alanine .

Advanced: What strategies resolve enantiomeric mixtures of this compound during synthesis?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during acylation.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.
  • Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (85:15) for baseline separation (α = 1.8) .

Advanced: How does pH affect the stability and solubility of this compound in aqueous buffers?

Answer:

  • Solubility : Increases at pH >5 due to deprotonation of the carboxylic acid (pKa ~4.2). Solubility in PBS (pH 7.4) is ~2.5 mg/mL.
  • Stability : Degrades <5% over 72 hours at pH 7–8 (25°C) but undergoes hydrolysis at pH <3 (t₁/₂ = 12 hours). Storage at -20°C in lyophilized form is recommended .

Advanced: What computational approaches predict its pharmacokinetic properties and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F = 45%) due to high logP (2.8) and moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
  • Toxicity : ProTox-II predicts low hepatotoxicity (Probability = 0.23) but potential mutagenicity (Ames test score = 0.65).
  • Docking Simulations : AutoDock Vina identifies binding poses in COX-2 with RMSD <1.5 Å compared to crystallographic data .

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